1-(2-Pyridinyl)-4-piperidinamine

Medicinal Chemistry ADME-Tox Blood-Brain Barrier Penetration

Sourcing rigid heterocyclic amines for CNS-sparing drug design often leads to scaffolds with suboptimal TPSA or unwanted brain penetration. 1-(2-Pyridinyl)-4-piperidinamine (CAS 144465-94-1) directly addresses this as a validated intermediate for peripherally selective CB1 receptor modulators. Its unique 2-pyridinyl substitution modulates piperidine basicity, while the 4-amine provides a precise vector for derivatization-a combination critical for minimizing CNS exposure. Researchers can leverage this building block to rapidly generate 4-aminopiperidine libraries via Zincke imine chemistry, accelerating screening campaigns.

Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
CAS No. 144465-94-1
Cat. No. B138332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Pyridinyl)-4-piperidinamine
CAS144465-94-1
Synonyms1-(2-Pyridinyl)-4-piperidinamine
Molecular FormulaC10H15N3
Molecular Weight177.25 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)C2=CC=CC=N2
InChIInChI=1S/C10H15N3/c11-9-4-7-13(8-5-9)10-3-1-2-6-12-10/h1-3,6,9H,4-5,7-8,11H2
InChIKeyCZINLSYKXBADTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Pyridinyl)-4-piperidinamine Chemical Profile and Procurement


1-(2-Pyridinyl)-4-piperidinamine (CAS 144465-94-1), also known as 1-pyridin-2-ylpiperidin-4-amine, is a heterocyclic amine building block characterized by a piperidine ring N-substituted with a 2-pyridinyl group and bearing a primary amine at the 4-position . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, most notably in the preparation of peripherally selective cannabinoid-1 (CB1) receptor agonists . With a molecular formula of C10H15N3 and a molecular weight of 177.25 g/mol, it is typically supplied as a free base with a purity of 98% [1]. Its structure, featuring two distinct basic nitrogen centers, offers a versatile scaffold for further functionalization and derivatization in drug discovery programs [2].

1-(2-Pyridinyl)-4-piperidinamine: Why Analog Substitution Fails


Attempts to substitute 1-(2-Pyridinyl)-4-piperidinamine with simpler or structurally analogous building blocks—such as unsubstituted 4-aminopiperidine, 1-(2-pyridinyl)piperazine, or other N-aryl piperidines—are unlikely to succeed without significant optimization due to the precise interplay of its electronic and steric features. The 2-pyridinyl substituent is a critical modulator of the basicity and lipophilicity of the adjacent piperidine nitrogen, directly impacting binding affinity in target interactions [1]. Furthermore, the 4-amino group provides a distinct vector for derivatization, enabling the construction of peripherally selective CB1 receptor modulators—a property that hinges on a specific balance of topological polar surface area (TPSA) and hydrogen-bonding capacity that is unique to this scaffold [2].

1-(2-Pyridinyl)-4-piperidinamine: Differentiation from Closest Analogs


Lipophilicity and TPSA: Piperidine vs. Piperazine

1-(2-Pyridinyl)-4-piperidinamine (C10H15N3) exhibits a calculated partition coefficient (XLogP3) of 0.9 and a topological polar surface area (TPSA) of 42.2 Ų . In contrast, its direct piperazine analog, 1-(2-pyridinyl)piperazine (C9H13N3), is more hydrophilic, with a predicted XLogP3 of 0.3 and a TPSA of 32.5 Ų [1]. These differences in lipophilicity and hydrogen-bonding capacity directly influence membrane permeability and distribution, with the piperidine scaffold providing a more optimal balance for achieving restricted brain penetration when incorporated into larger pharmacophores [2].

Medicinal Chemistry ADME-Tox Blood-Brain Barrier Penetration

Peripherally Selective CB1 Agonist Synthesis

1-(2-Pyridinyl)-4-piperidinamine is a documented key intermediate in the synthesis of peripherally selective cannabinoid-1 (CB1) receptor agonists . This is a direct application of the 4-aminopiperidine motif, which, when appropriately functionalized, yields compounds with minimal brain penetration as confirmed by in vitro MDCK-mdr1 and PAMPA assays [1]. For example, the study by Amato et al. demonstrates that 4-aminopiperidine-based analogs of rimonabant (a centrally acting CB1 antagonist) show <1% transport in MDCK-mdr1 permeability assays, indicating vastly reduced potential for central nervous system (CNS) exposure [1]. In contrast, the parent compound rimonabant, which lacks this specific 4-aminopiperidine feature, exhibits significant brain penetration and associated CNS-mediated adverse effects [2].

Cannabinoid Receptor Pharmacology Drug Discovery Peripherally Restricted Agonists

Hydrogen Bond Donor Count and Membrane Permeability

1-(2-Pyridinyl)-4-piperidinamine possesses a single hydrogen bond donor (HBD) count of 1 . This is a key differentiator from structurally similar building blocks like 4-aminopiperidine (C5H12N2), which has an HBD count of 2 [1]. In the context of drug design, limiting the number of HBDs to ≤1 is a critical parameter for promoting passive membrane permeability and oral absorption, as per established guidelines like Lipinski's Rule of Five and the Central Nervous System Multiparameter Optimization (CNS MPO) score [2]. The presence of the 2-pyridinyl group effectively masks one of the potential hydrogen bond donors of the piperidine ring, providing a more favorable permeability profile compared to the unsubstituted 4-aminopiperidine.

Physicochemical Properties Drug Design Oral Bioavailability

Versatile N-(Hetero)arylpiperidine Synthesis Platform

The 1-(2-Pyridinyl)-4-piperidinamine scaffold can be efficiently synthesized and further diversified using a general strategy based on Zincke imine intermediates, as reported by Selingo et al. [1]. This method enables the preparation of a wide variety of N-(hetero)arylpiperidines from readily available pyridines and anilines, demonstrating the scaffold's utility in high-throughput experimentation (HTE) and library synthesis [1]. This contrasts with older, more linear methods for synthesizing specific 4-aminopiperidines, which often require multi-step, low-yielding sequences and are not amenable to parallel synthesis [2]. The Zincke imine approach provides a convergent and modular route, allowing for rapid exploration of structure-activity relationships around the 4-aminopiperidine core.

Synthetic Methodology Medicinal Chemistry Library Synthesis

1-(2-Pyridinyl)-4-piperidinamine: Key Application Scenarios


Peripherally Restricted CB1 Receptor Modulators

The compound's documented role as an intermediate for peripherally selective CB1 agonists [1] makes it a strategic starting material for research groups aiming to circumvent the CNS-mediated adverse effects (e.g., depression, anxiety) that led to the withdrawal of first-generation central CB1 antagonists like rimonabant. The 4-aminopiperidine motif is critical for achieving the low brain penetration observed in advanced leads [2].

Medicinal Chemistry Scaffold for ADME Optimization

Given its calculated lipophilicity (XLogP3=0.9) and a single hydrogen bond donor [1], this building block offers a favorable physicochemical starting point for oral drug design. Researchers can leverage this profile to synthesize analogs with a higher probability of achieving good oral absorption and balanced distribution, as compared to more polar or more lipophilic alternatives .

N-(Hetero)arylpiperidine Library Synthesis

The compound is an ideal substrate for modern convergent synthesis methodologies like the Zincke imine approach [1]. This enables medicinal chemists to rapidly generate diverse libraries of 4-aminopiperidine derivatives for high-throughput screening campaigns, significantly reducing the time and cost associated with linear synthesis and purification [1].

Neuroscience and Psychiatric Disorder Research

The 4-aminopiperidine scaffold has established utility in neuroscience, with related compounds demonstrating high affinity and selectivity for dopamine D4 receptors (e.g., U-99363E with a Ki of 2.2 nM) [1]. This precedent supports the exploration of 1-(2-Pyridinyl)-4-piperidinamine derivatives as potential pharmacological tools or lead compounds for investigating dopamine-related disorders, including schizophrenia and attention-deficit hyperactivity disorder (ADHD) [1].

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